Product packaging for m-PEG4-O-NHS ester(Cat. No.:)

m-PEG4-O-NHS ester

Cat. No.: B609265
M. Wt: 349.33 g/mol
InChI Key: UCHQKIQOBVMTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG4-succinimidyl carbonate (CAS 147912-03-6) is a non-cleavable linker reagent designed for bio-conjugation applications . This compound features a succinimidyl carbonate (NHS) group at one terminus, which is a highly reactive functional group that serves as a good leaving group and readily conjugates with amine nucleophiles, such as the primary amines on lysine residues of proteins . The other terminus is a methoxy group (-OCH3), linked through a linear tetraethylene glycol (PEG4) chain . The incorporation of the PEG spacer enhances the aqueous solubility of conjugates and can help reduce immunogenicity . The primary research value of this reagent lies in its role in PEGylation strategies. The succinimidyl carbonate group reacts with amines under mild aqueous conditions (typically at pH 7-8) to form stable carbamate linkages . This reaction has a longer hydrolysis half-life compared to some other NHS esters (e.g., succinimidyl carboxymethyl ester), allowing for more flexible reaction setup while maintaining high selectivity towards sterically available amine groups . As a non-cleavable linker, it provides a permanent, stable connection between molecules, which is essential for applications where the integrity of the conjugate must be maintained . Researchers utilize m-PEG4-succinimidyl carbonate in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and novel drug delivery systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO9 B609265 m-PEG4-O-NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQKIQOBVMTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Characteristics and Reactivity of M Peg4 Succinimidyl Carbonate

Structural Features of the Succinimidyl Carbonate Moiety

The reactivity of m-PEG4-succinimidyl carbonate is primarily dictated by its terminal functional group, the succinimidyl carbonate (SC). This moiety is an activated ester formed between a carbonate and N-hydroxysuccinimide (NHS). cymitquimica.com The NHS is an excellent leaving group, which makes the carbonyl carbon of the carbonate highly susceptible to nucleophilic attack. chemicalbook.com This high reactivity is the key to its utility as a crosslinking agent. The structure combines the succinimidyl ring with a carbonate linkage, which is distinct from the succinimidyl esters of carboxylic acids (like succinimidyl succinate) that form amide bonds. nih.govcreativepegworks.com This structural difference has significant implications for the stability of the resulting conjugate. nih.gov

Reaction Mechanism with Nucleophiles

The primary application of m-PEG4-succinimidyl carbonate is its reaction with nucleophiles, most notably the primary amino groups found in biomolecules. broadpharm.compsu.edu

Urethane (B1682113) Bond Formation with Primary Amines

The succinimidyl carbonate group reacts specifically and efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of proteins. broadpharm.comnih.govaatbio.com The reaction proceeds via a nucleophilic substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, leading to the displacement of the N-hydroxysuccinimide leaving group.

This reaction results in the formation of a highly stable carbamate (B1207046) linkage, also known as a urethane bond, between the PEG chain and the target molecule. creativepegworks.comucl.ac.betechscience.com The reaction is typically carried out in aqueous or aqueous-organic mixtures at a mildly basic pH, generally between 7.0 and 9.3. nih.govpsu.eduaatbio.com The rate of reaction is highest around pH 9.3. nih.gov The resulting urethane bond is known for its considerable chemical stability, particularly when compared to the ester bonds formed by other PEGylating agents. nih.gov

Side Reactions and Hydrolysis Pathways

In aqueous environments, the succinimidyl carbonate group is susceptible to hydrolysis, which is a competing reaction to the desired aminolysis. During hydrolysis, a water molecule attacks the activated carbonate, leading to the release of N-hydroxysuccinimide and the decomposition of the reagent back to its original PEG-alcohol form and carbon dioxide. nih.govconicet.gov.ar The rate of hydrolysis is a critical factor, as it determines the effective concentration of the active reagent available for conjugation. The hydrolysis half-life of succinimidyl carbonate PEG derivatives is influenced by pH, with stability decreasing as the pH becomes more alkaline. conicet.gov.ar For example, at pH 8 and 25°C, the hydrolysis half-life for a typical PEG-succinimidyl carbonate is approximately 20.4 minutes.

PEG Active EsterLinkage SymbolHydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl Carbonate SC 20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl Succinate (B1194679)SS9.8
Succinimidyl CarboxymethylatedSCM0.75

This table presents comparative hydrolysis half-lives for various PEG active esters, demonstrating the relative stability of the succinimidyl carbonate group in aqueous buffer. Data sourced from Laysan Bio.

Under basic aqueous conditions, alkyl succinimidyl carbonates can also undergo a Lossen rearrangement. psu.edursc.org This side reaction can lead to the formation of β-alanine (β-Ala) and its derivatives from the succinimidyl ring itself. psu.edursc.org Studies have shown that this rearrangement can account for the conversion of 20-25% of the original succinimidyl carbonate groups. psu.edursc.org The process involves the formation of an isocyanate intermediate which can then be hydrolyzed or react with other nucleophiles present in the solution. psu.edursc.org

Influence of PEG Chain Length and Architecture on Reactivity

The polyethylene (B3416737) glycol component of the reagent, while primarily imparting hydrophilicity and biocompatibility, also influences the reactivity of the terminal functional group. biochempeg.comwalshmedicalmedia.com

Impact of Oligo(ethylene glycol) Repeat Units on Functional Group Activity

The length of the oligo(ethylene glycol) (OEG) chain can affect the functional group's activity. acs.orgscielo.br A discrete PEG chain, such as the four repeating ethylene (B1197577) glycol units in m-PEG4-succinimidyl carbonate, provides a defined spacer arm between the conjugated molecule and the target. aatbio.com This spacer can help to minimize steric hindrance, which might otherwise impede the reaction between the succinimidyl carbonate and the nucleophile on a large biomolecule. aatbio.com

The hydrophilic nature of the PEG chain enhances the water solubility of the entire reagent, which is crucial for reactions carried out in aqueous buffers. scielo.brnih.gov While very long PEG chains can sometimes create a steric shield that may slightly reduce the reaction rate, shorter OEG chains like PEG4 are generally considered to provide a good balance between solubility, spacing, and minimal steric interference. researchgate.netnih.gov Studies on OEG-based copolymers have shown that the length of the OEG side chains governs properties like hydrophilicity and aggregation, which can in turn influence the accessibility and reactivity of functional groups. mdpi.com

Comparison with Other Succinimidyl Carbonate PEG Derivatives

The reactivity of m-PEG4-succinimidyl carbonate can be benchmarked against other activated PEG derivatives.

Comparison with Different PEG Chain Lengths: The reactivity of mPEG-succinimidyl carbonates is generally considered to be independent of the molecular weight of the PEG chain when the chain is sufficiently long. conicet.gov.ar Kinetic studies on mPEG-NHS carbonates with molecular weights of 5, 12, and 20 kDa showed no significant differences in their hydrolysis half-lives. conicet.gov.ar Therefore, the primary difference between m-PEG4-succinimidyl carbonate and its longer-chain counterparts (e.g., m-PEG8, m-PEG12) lies in the length of the hydrophilic spacer, rather than in the intrinsic reactivity of the succinimidyl carbonate group itself. broadpharm.com

Comparison with Other Activated Esters: A key comparison is made with mPEG-succinimidyl succinate (mPEG-SS), another common amine-reactive PEG reagent. nih.gov Methoxy-PEG-succinimidyl carbonate (mPEG-SC) is found to be slightly less reactive than mPEG-SS. nih.gov The hydrolysis of the active group on mPEG-SC is, on average, twofold slower than that of mPEG-SS, indicating greater stability in aqueous reaction media. nih.gov This lower reactivity can be advantageous, as it often translates to higher selectivity in the modification of proteins. nih.gov The most significant difference, however, is the stability of the resulting linkage: the urethane bond formed from mPEG-SC is considerably more stable against hydrolysis than the ester bond within the linker of conjugates derived from mPEG-SS. nih.govresearchgate.net

ReagentReactive GroupResulting LinkageRelative Hydrolysis RateLinkage Stability
m-PEG-Succinimidyl Carbonate (SC) Succinimidyl CarbonateUrethane (Carbamate)SlowerHigh
m-PEG-Succinimidyl Succinate (SS) Succinimidyl EsterAmide (with internal ester)FasterLower (Ester is hydrolyzable)

This table provides a comparative overview of m-PEG-Succinimidyl Carbonate and m-PEG-Succinimidyl Succinate, highlighting key differences in reactivity and conjugate stability. nih.govresearchgate.net

Synthesis and Derivatization Methodologies for M Peg4 Succinimidyl Carbonate

Preparation Strategies for m-PEG-Hydroxyl Precursors

The foundational precursor for m-PEG4-succinimidyl carbonate is m-PEG4-OH, also known as tetraethylene glycol monomethyl ether. biochempeg.com The synthesis of monomethoxy polyethylene (B3416737) glycol (mPEG) is typically achieved through the anionic ring-opening polymerization of ethylene (B1197577) oxide. nih.govconicet.gov.ar This process is initiated by a methoxide (B1231860) ion, which attacks the ethylene oxide ring, leading to the formation of the polymer chain. nih.gov One end of the PEG chain is capped with a methoxy (B1213986) group, which is relatively inert, while the other end terminates with a hydroxyl group that is available for further chemical modification. google.comresearchgate.net

A critical factor in the synthesis of m-PEG-OH is the control of the diol (dihydroxy-terminated PEG) content. conicet.gov.ar The presence of diol impurities arises from traces of water or other protic impurities during the polymerization process. These diols can lead to the formation of bifunctional reactive polymers in subsequent steps, resulting in undesirable cross-linking. conicet.gov.ar Therefore, purification methods are often necessary to remove these dihydroxy-terminated components.

Several strategies have been developed to produce high-purity m-PEG-OH. One approach involves the living anionic polymerization of ethylene oxide initiated by the alcoholate of methyl ether of triethylene glycol, which can yield mPEG with low diol content. researchgate.net For commercially available mPEG that may contain diol impurities, preparative chromatographic techniques are employed. High osmotic pressure chromatography (HOPC) and preparative size exclusion chromatography (SEC) are two methods used to purify the monomethoxy-terminated component. nih.gov HOPC, particularly with a column packed with acid-washed controlled pore glass and using a 30-40 wt% aqueous solution, has been found to be more efficient than SEC in producing high-purity m-PEG-OH. nih.gov

The general structure of m-PEG-OH is CH₃O-(CH₂CH₂O)n-CH₂CH₂-OH. google.comresearchgate.net For the specific precursor to m-PEG4-succinimidyl carbonate, 'n' would be 3, corresponding to tetraethylene glycol monomethyl ether.

Activation Methods for Succinimidyl Carbonate Formation

The conversion of the terminal hydroxyl group of m-PEG-OH into a succinimidyl carbonate is a crucial activation step. This process transforms the relatively unreactive hydroxyl group into a highly reactive moiety capable of reacting with primary amino groups on target molecules.

Historically, phosgene (B1210022) and its derivatives have been used as activating agents. A common reagent in this class is 4-nitrophenyl chloroformate. The reaction of m-PEG-OH with 4-nitrophenyl chloroformate in the presence of a base, such as tripentylamine or 4-dimethylaminopyridine (B28879) (DMAP), yields an activated m-PEG-4-nitrophenyl carbonate intermediate. conicet.gov.ar This intermediate can then be reacted with N-hydroxysuccinimide (NHS) to form the desired m-PEG-succinimidyl carbonate. This two-step process, while effective, involves the use of toxic reagents like phosgene derivatives.

A widely adopted and safer alternative to phosgene-based methods is the use of N,N'-disuccinimidyl carbonate (DSC). DSC is a stable, crystalline solid that reacts directly with the hydroxyl group of m-PEG-OH in the presence of a suitable base, such as pyridine (B92270) or triethylamine (B128534), in an anhydrous organic solvent like acetonitrile (B52724) or dichloromethane. This one-step reaction is generally clean and efficient, proceeding under mild conditions to directly yield m-PEG-succinimidyl carbonate. The reaction by-product, N-hydroxysuccinimide, is typically easy to remove during the purification process.

The reaction mechanism involves the nucleophilic attack of the m-PEG-OH on one of the activated carbonyl groups of DSC, leading to the displacement of an NHS leaving group and the formation of the succinimidyl carbonate linkage.

While DSC is a prevalent reagent, other methods for activating the hydroxyl group of PEG have been explored. For instance, α-hydroxyl-ω-propargyl PEG can be activated using 4-nitrophenyl chloroformate (p-NPC) in the presence of triethylamine in anhydrous dichloromethane. mdpi.com Although this example leads to a different final product, the initial activation of the hydroxyl group is a relevant alternative chemistry. Another approach involves the synthesis of isocyanate-terminated mPEG (MPEG-NCO) by reacting m-PEG-OH with a diisocyanate, such as hexamethylene diisocyanate (HDI). mdpi.comresearchgate.net While this creates a different reactive group, it demonstrates another pathway to activate the hydroxyl terminus of mPEG for subsequent conjugation reactions. researchgate.net

N,N'-Disuccinimidyl Carbonate (DSC) Reactions

Purification and Characterization of Synthetic Intermediates and Final Product (Excluding Basic Compound Identification Data)

The purification of intermediates and the final m-PEG4-succinimidyl carbonate product is critical to ensure high purity and reactivity for subsequent applications. Small molecule impurities from the synthesis, such as excess reagents and by-products, are typically removed through precipitation, extraction, and crystallization.

Purification Techniques for m-PEG Derivatives:

Purification MethodDescriptionApplication
Precipitation The polymer is dissolved in a good solvent (e.g., dichloromethane) and then added dropwise to a poor solvent (e.g., diethyl ether) to precipitate the polymer, leaving small-molecule impurities in the solution. mdpi.comRemoval of excess reagents and by-products like NHS, triethylamine hydrochloride.
Extraction The product is dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities. For example, extraction with CH₂Cl₂ from an aqueous solution. mdpi.comRemoval of salts and water-soluble reagents.
Column Chromatography Techniques like silica (B1680970) gel chromatography can be used to separate the desired product from impurities based on polarity. researchgate.netPurification of m-PEG-OH from diol impurities and separation of activated PEG from unreacted starting material.
Dialysis For higher molecular weight PEG derivatives, dialysis can be used to remove small molecule impurities. mdpi.comTypically used for larger PEG polymers, but the principle applies to removing small molecules from the desired product.

Characterization Techniques for Reaction Monitoring and Purity Assessment:

Advanced analytical techniques are employed to monitor the progress of the synthesis and to characterize the purity and structure of the intermediates and the final product.

Analytical TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Provides detailed structural information, confirms the presence of characteristic peaks for the PEG backbone, the terminal methoxy group, and the succinimidyl carbonate moiety. The disappearance of the hydroxyl proton signal from the m-PEG-OH precursor and the appearance of new signals corresponding to the succinimidyl group confirm the reaction completion. mdpi.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the molecular weight distribution (polydispersity index, PDI) of the polymer, ensuring that no significant chain degradation or cross-linking has occurred during the synthesis. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify functional groups. The disappearance of the broad O-H stretch from the m-PEG-OH and the appearance of characteristic carbonyl (C=O) stretching bands for the carbonate and succinimide (B58015) groups confirm the successful derivatization. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Provides accurate molecular weight information and can confirm the successful addition of the succinimidyl carbonate group to the m-PEG chain. researchgate.net

By employing a combination of these purification and characterization methods, high-purity m-PEG4-succinimidyl carbonate can be obtained, which is essential for its use in bioconjugation and other applications.

Kinetic and Mechanistic Studies of M Peg4 Succinimidyl Carbonate Reactions

Reaction Kinetics in Aqueous and Organic Media

The reaction kinetics of m-PEG4-succinimidyl carbonate are dominated by the competition between aminolysis (the desired reaction with an amine) and hydrolysis (reaction with water).

In aqueous media , both reactions occur simultaneously. The succinimidyl ester group is susceptible to hydrolysis, which converts the active carbonate into an unreactive carboxylate and releases N-hydroxysuccinimide (NHS). acs.org This competition is a critical factor in bioconjugation, as the hydrolysis reaction reduces the yield of the desired conjugate. acs.org Kinetic studies on similar NHS-activated surfaces have shown that the rate of hydrolysis can be significantly faster than aminolysis, particularly at low protein concentrations. acs.org One study found the heterogeneous hydrolysis rate constant (k_h) to be over three orders of magnitude higher than the aminolysis rate constant (k_a). acs.orgacs.org

In contrast, aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) largely prevent the hydrolysis of the NHS ester. This environment ensures that the primary reaction pathway is the desired aminolysis, leading to significantly higher coupling efficiencies, often exceeding 90%. Therefore, for applications not involving sensitive biological molecules that require aqueous buffers, performing the conjugation in an organic solvent is kinetically favorable.

ReactionMediumRelative RateKey Considerations
Aminolysis (Conjugation)Aqueous BufferModerateCompeting hydrolysis reaction reduces efficiency.
Hydrolysis (Degradation)Aqueous BufferHigh, pH-dependentLeads to inactive reagent; rate increases significantly with pH.
Aminolysis (Conjugation)Aprotic Organic Solvent (DMSO, DMF)HighHydrolysis is minimized, leading to greater conjugation yield.
Table 1.

pH Dependence of Conjugation Efficiency

The pH of the reaction medium is one of the most critical parameters governing the conjugation efficiency of m-PEG4-succinimidyl carbonate. researchgate.net The pH affects both the nucleophilicity of the target amine and the stability of the NHS ester.

The primary amine group (-NH2) is the target for conjugation. For the reaction to occur, this amine must be in its unprotonated, nucleophilic state. At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them unreactive. conicet.gov.ar As the pH increases into the alkaline range (pH 7 to 9), the amine becomes deprotonated, and the rate of aminolysis increases. interchim.frmdpi.com

However, the rate of hydrolysis of the succinimidyl carbonate ester also accelerates dramatically with increasing pH. conicet.gov.ar This creates a narrow optimal window for conjugation. Studies on similar PEG-NHS esters show that the half-life can decrease from several hours at pH 7 to just a few minutes at pH 8.6 or higher. For instance, one study noted that at pH 7.4, the hydrolysis half-life of a branched PEG-NHS was over 120 minutes, but at pH 9.0, it dropped to less than 9 minutes. researchgate.net The optimal pH for conjugation is therefore typically a compromise, usually between pH 7.2 and 8.5, to ensure the amine is sufficiently reactive while minimizing the rapid degradation of the reagent.

pH LevelAmine ReactivityNHS Ester Stability (Half-life)Overall Conjugation Efficiency
< 7.0Low (Amine is protonated)High (Hydrolysis is slow)Poor (Slow aminolysis)
7.2 - 8.5Good (Amine is deprotonated)Moderate (Hydrolysis is manageable)Optimal
> 8.5HighLow (Hydrolysis is very rapid)Poor (Reagent degrades before conjugation)
Table 2.conicet.gov.arinterchim.fr

Influence of Alkyl Spacer Length on Reactivity and Hydrolysis Stability

The structure of the linker connecting the polyethylene (B3416737) glycol (PEG) chain to the succinimidyl carbonate group can significantly impact the reagent's reactivity and stability. Research on a series of mPEG-NHS carbonates with varying alkyl spacer lengths has provided detailed insights into this relationship. conicet.gov.ar

A key study compared mPEG-NHS carbonates with spacers ranging from two to six carbon atoms. conicet.gov.ar It was found that increasing the spacer length from an ethyl (two carbons) to a propyl (three carbons) group resulted in a sharp decrease in the rate of hydrolysis, thereby increasing the reagent's stability. conicet.gov.ar However, further extending the alkyl chain to four, five, or six carbons did not produce a significant additional increase in stability. conicet.gov.ar This suggests that any electronic or solvation effects from the main PEG polymer chain are effectively dissipated once the spacer reaches a length of three or more carbons. conicet.gov.ar This contrasts with mPEG-NHS carboxylate esters, where stability continues to increase with longer spacers. conicet.gov.ar

Compound (Alkyl Spacer Length)Half-life of Hydrolysis (τ1/2) in minutes at pH 8.0
mPEG-NHS Carbonate (2-carbon spacer)~40
mPEG-NHS Carbonate (3-carbon spacer)~110
mPEG-NHS Carbonate (4-carbon spacer)~136
mPEG-NHS Carbonate (5-carbon spacer)~117
mPEG-NHS Carbonate (6-carbon spacer)~131
Table 3.conicet.gov.ar

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have been employed to unravel the detailed reaction mechanisms of m-PEG4-succinimidyl carbonate and related compounds. conicet.gov.ar These studies provide insights into transition states, intermediate structures, and the energetics of the reaction pathways that are difficult to observe experimentally.

For the hydrolysis of mPEG-NHS carbonates, DFT calculations have been used to propose a multi-step mechanism. conicet.gov.ar The proposed rate-determining step is the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbonate, which forms a tetrahedral intermediate. conicet.gov.ar This intermediate then collapses, releasing the N-hydroxysuccinimide anion. conicet.gov.ar

DFT calculations have also been used to explain the observed influence of the alkyl spacer length on hydrolysis rates. conicet.gov.ar By modeling the electronic structure and solvation energies of carbonates with different spacers, researchers have been able to rationalize why the stability increases significantly when moving from a two-carbon to a three-carbon spacer, and why it plateaus thereafter. conicet.gov.ar Similar DFT studies on the reaction of NHS esters with carboxylates in the gas phase have confirmed the formation of a labile anhydride (B1165640) intermediate, demonstrating the power of computational chemistry to explore reaction pathways that may be transient or difficult to detect in solution. nih.gov

Applications in Advanced Bioconjugation Strategies

Site-Specific and Non-Site-Specific PEGylation of Proteins and Peptides

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly proteins and peptides, to improve their therapeutic properties. wikipedia.org This modification can be either site-specific, targeting a particular location on the biomolecule, or non-site-specific, where PEG chains attach to various sites. nih.gov

Conjugation to Lysine (B10760008) Residues for Protein Modification

The m-PEG4-succinimidyl carbonate molecule contains a succinimidyl carbonate group, which is also known as an N-hydroxysuccinimide (NHS) ester. creative-biolabs.comnih.gov This functional group is highly reactive towards primary amines, such as the epsilon-amino group of lysine residues found on the surface of proteins. nih.govaxispharm.comconicet.gov.ar The reaction between the NHS ester of m-PEG4-succinimidyl carbonate and the amine group of lysine results in the formation of a stable urethane (B1682113) bond, covalently attaching the PEG chain to the protein. conicet.gov.ar

This conjugation to lysine residues is a common strategy for protein modification due to the abundance and accessibility of these residues on the protein surface. nih.govaxispharm.com The reaction is typically carried out in a buffer with a pH between 7 and 9 to ensure the primary amines are deprotonated and thus nucleophilic. aatbio.comaatbio.com While this method is effective, it can lead to a mixture of PEGylated products with varying numbers of PEG chains attached at different lysine sites, a characteristic of non-site-specific PEGylation. nih.govnih.gov However, by carefully controlling reaction conditions such as pH, molar ratio of reactants, and reaction time, a degree of site-specificity can be achieved. nih.gov For instance, a study on cytochrome c PEGylation optimized these parameters to favor the production of specific PEGylated forms. nih.gov

Table 1: Reactivity of m-PEG4-succinimidyl carbonate

Functional Group Target Residue(s) Resulting Linkage

Impact on Protein Stability and Solubility

The attachment of PEG chains, including those from m-PEG4-succinimidyl carbonate, can significantly enhance the stability and solubility of proteins. frontiersin.orgcreativepegworks.com Proteins in their native state can be susceptible to degradation, denaturation, and aggregation, especially under stress conditions like changes in temperature or pH. biopharminternational.com PEGylation creates a protective hydrophilic layer around the protein, which can shield it from these degradative processes. nih.govcreativepegworks.com

Modulation of Immunogenicity through PEGylation

A significant advantage of PEGylation is its ability to reduce the immunogenicity of therapeutic proteins. nih.govfrontiersin.orgcreativepegworks.com When a foreign protein is introduced into the body, it can trigger an immune response, leading to the production of anti-drug antibodies (ADAs). scielo.br These ADAs can neutralize the therapeutic effect of the protein and cause adverse reactions. creativepegworks.com

The PEG chains attached via m-PEG4-succinimidyl carbonate can "mask" the antigenic epitopes on the protein surface, preventing their recognition by the immune system. wikipedia.orgfrontiersin.orgscielo.br This steric hindrance reduces the likelihood of an immune response, thereby lowering the immunogenicity of the protein. nih.govfrontiersin.org Both linear and branched PEG structures can provide this immune-shielding effect, although branched PEGs may offer a higher surface density of PEG. nih.gov While PEG itself is generally considered non-immunogenic, there have been instances of immune responses to the PEG moiety, which is an important consideration in the design of PEGylated therapeutics. nih.govcreativepegworks.com

Modulation of In Vitro Biological Activity of Conjugates

While PEGylation offers numerous benefits, it can also impact the biological activity of the conjugated protein. The attachment of PEG chains, particularly near the active site of an enzyme or the binding site of a receptor, can cause steric hindrance, potentially reducing the protein's in vitro activity. frontiersin.orgrsc.org The extent of this activity loss often depends on the size and structure of the PEG, the number of attached PEG molecules, and the specific site of conjugation. biopharminternational.com

For example, a study on a PEGylated interferon alpha-2a, which utilized a large 40 kDa branched PEG, showed a significant reduction in in vitro activity. rsc.org To minimize this loss of bioactivity, it is often desirable to use a minimal number of PEGylation sites and to direct the conjugation away from functionally important regions of the protein. biopharminternational.com In some cases, however, PEGylation has been reported to preserve or even enhance enzymatic activity, possibly by improving the solubility of substrates or by inducing favorable conformational changes. rsc.org

Antibody-Drug Conjugate (ADC) Linker Design and Methodology

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. broadpharm.com The linker plays a critical role in the stability and efficacy of the ADC. broadpharm.comnih.gov

Impact on ADC Pharmacokinetics and Distribution (Research Model)

Research has demonstrated a clear relationship between the length of the PEG chain in a linker and the resulting ADC's pharmacological behavior in vivo. aacrjournals.org Hydrophobic drug-linkers can limit the optimal drug-to-antibody ratio (DAR) and lead to faster clearance of the ADC from plasma. aacrjournals.org Conversely, incorporating PEG chains into the linker design can mitigate this hydrophobicity. Studies involving monomethylauristatin E (MMAE)-containing ADCs have shown that increasing PEG length can significantly improve the PK profile. For instance, ADCs with PEG8, PEG12, or PEG24 linkers exhibited plasma pharmacokinetics more similar to the unconjugated antibody and demonstrated more potent antitumor activity in xenograft models compared to ADCs with no PEG or a shorter PEG4 linker. aacrjournals.org This suggests that a certain threshold of PEG length is necessary to sufficiently mask the hydrophobicity of the payload and maintain the favorable PK properties of the parent antibody. aacrjournals.org

The use of a PEG4 spacer, as found in m-PEG4-succinimidyl carbonate, represents a balance in linker design. While longer PEG chains can be more effective at improving PK, even a shorter PEG4 fragment can be crucial. In a study comparing branched linkers for creating homogeneous DAR 6 ADCs, a linker containing a PEG4 fragment showed significantly higher cytotoxic activity than a similar "short" linker without the PEG4 unit. nih.gov The "long" PEG4-containing ADC was as potent as a conventional heterogeneous ADC, while the "short" version was an order of magnitude less potent, even less so than a DAR 2 conjugate. nih.gov This highlights that linker length, even at the scale of a PEG4 unit, critically affects the ADC's activity, possibly by reducing steric hindrance that could otherwise impede the action of lysosomal enzymes on the cleavable portion of the linker. nih.gov

The distribution of ADCs is also affected by linker properties. ADCs with higher DARs and more hydrophobic linkers can have increased uptake by the mononuclear phagocyte system, leading to faster clearance and potential off-target toxicity. researchgate.net The introduction of hydrophilic PEG linkers helps to shield the hydrophobic payload, reducing non-specific uptake and leading to more favorable distribution to target tissues. researchgate.net While positively charged ADCs might show higher potency in vitro, their in vivo efficacy can be compromised due to altered PK behavior, including preferential distribution to the liver and spleen and reduced tumor exposure. researchgate.net The hydrophilic and neutral nature of PEG linkers helps to avoid these charge-related distribution issues.

Table 1. Impact of PEG Linker Length on ADC Properties (Research Model)
Linker FeatureObserved Impact on ADCReference Study Finding
No PEG / Short PEG4Faster plasma clearance, less pronounced antitumor activity.ADCs with no PEG or a PEG4 linker cleared more quickly and had lower activity in xenograft models compared to those with longer PEG chains. aacrjournals.org
Longer PEG (PEG8, PEG12, PEG24)Pharmacokinetics similar to parent antibody, enhanced antitumor activity.Conjugates with longer PEG side chains preserved parental antibody PK properties and led to more pronounced in vivo activity. aacrjournals.org
Branched Linker with PEG4Significantly higher cytotoxicity compared to a similar linker without PEG4.A homogeneous DAR 6 ADC with a PEG4-containing branched linker was as active as its heterogeneous counterpart, while the non-PEG4 version was 10-fold less potent. nih.gov

Surface Functionalization for Enhanced Biocompatibility and Biosensor Development

The modification of surfaces with PEG chains, or PEGylation, is a widely adopted strategy to enhance the biocompatibility of materials intended for use in biological environments. mdpi.com The m-PEG4-succinimidyl carbonate reagent is particularly useful for this purpose due to its amine-reactive NHS ester group, which can covalently attach the hydrophilic PEG4 chain to surfaces functionalized with primary amines. thermofisher.combroadpharm.com This process is central to developing advanced materials for applications ranging from drug delivery systems to biosensors.

The functionalization of nanoparticles with PEG is a critical step in creating effective drug delivery systems and diagnostic tools. Unmodified nanoparticles are often recognized by the immune system and rapidly cleared from circulation, and they can also suffer from non-specific binding to biological molecules, which hinders their targeting capabilities. thermofisher.comnih.gov Attaching PEG chains to the nanoparticle surface creates a hydrophilic shield that increases solubility, reduces immunogenicity, and minimizes non-specific protein adsorption. conicet.gov.ar The m-PEG4-succinimidyl carbonate linker can be used to attach PEG chains to nanoparticles that have been surface-functionalized with amine groups. rsc.org Research has shown that PEGylated nanoparticles, such as those made from gold or PEG-PLA, exhibit improved delivery characteristics and reduced non-specific binding in biological assays. thermofisher.comconicet.gov.ar

Similarly, planar substrates used for biosensors and bio-interfaces benefit greatly from PEGylation. mdpi.comredalyc.org The performance of biosensors often depends on their ability to specifically detect a target analyte without interference from non-specific binding of other proteins or cells present in a biological sample. mdpi.com By creating a self-assembled monolayer of amine-terminated molecules (like APTS) on a glass or silica (B1680970) surface, a reactive platform is formed. redalyc.org The m-PEG4-succinimidyl carbonate can then be used to covalently link PEG chains to these amine groups. This PEG layer effectively prevents the unwanted adsorption of proteins, creating a "bio-inert" background that enhances the signal-to-noise ratio of the sensor. mdpi.comredalyc.org This strategy has been successfully used to create surfaces that resist protein fouling, which is essential for the development of reliable and sensitive diagnostic devices. mdpi.com

Table 2. Applications of m-PEG4-succinimidyl carbonate in Surface Modification
SubstrateModification GoalMechanism/Reagent UsedOutcome
Nanoparticles (e.g., Gold, AGuIX)Enhance biocompatibility, reduce non-specific binding, improve circulation time. conicet.gov.arCovalent attachment of PEG chains to amine-functionalized nanoparticle surfaces using NHS-ester chemistry. rsc.orgIncreased hydrophilicity, reduced protein adsorption, and improved performance in drug delivery and diagnostic applications. conicet.gov.ar
Planar Substrates (e.g., Glass, Silica)Create bio-inert surfaces for biosensors, control protein adsorption, and facilitate specific ligand immobilization. mdpi.comredalyc.orgReaction of m-PEG4-succinimidyl carbonate with amino-functionalized self-assembled monolayers (SAMs). redalyc.orgSignificantly reduced non-specific protein adsorption, enabling specific detection of target analytes with higher sensitivity. mdpi.com

The primary mechanism by which PEGylated surfaces enhance biocompatibility is by controlling protein adsorption. mdpi.com When a foreign material is introduced into a biological system, proteins from the surrounding fluid rapidly adsorb to its surface. This initial protein layer dictates subsequent cellular responses, including immune cell activation and cell adhesion. nih.gov Non-specific protein adsorption can lead to the denaturation of proteins, loss of function, and the initiation of an inflammatory response.

Surfaces modified with PEG chains, attached via linkers like m-PEG4-succinimidyl carbonate, effectively resist protein adsorption. mdpi.com The hydrophilic and flexible PEG chains create a steric barrier and a hydration layer that repels approaching proteins, a phenomenon often described as creating a "protein-resistant" or "antifouling" surface. mdpi.com The effectiveness of this resistance depends on factors like the length and surface density of the PEG chains. mdpi.com Even relatively short PEG chains, such as the four units in m-PEG4-succinimidyl carbonate, contribute to this effect. By preventing the initial, non-specific adsorption of proteins, these modified surfaces can effectively control subsequent cell interactions. This leads to reduced cell adhesion and improved biocompatibility, which is crucial for medical implants, drug delivery vehicles, and in vitro diagnostic platforms. mdpi.com Research has demonstrated that surfaces functionalized with PEGylated polyelectrolytes can effectively eliminate non-specific protein adsorption, thereby creating a robust platform for specific bio-recognition events. mdpi.com

Integration into Complex Biomaterial Systems and Advanced Constructs

Hydrogel Formation and Engineering

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, are widely used in biomedical fields such as tissue engineering and drug delivery. nih.govnih.gov The physical and chemical properties of these materials are largely dictated by the nature and density of their cross-links.

The succinimidyl carbonate group of m-PEG4-succinimidyl carbonate is highly reactive toward primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-functionalized polymers. This reaction forms a stable and covalent carbamate (B1207046) (urethane) linkage. jenkemusa.com This specific reactivity is harnessed to form cross-linked hydrogel networks.

In one advanced hydrogel system, a dual cross-linking mechanism is employed using PEG precursors modified with succinimidyl carbonate (SC) and amine (NH2) end groups. researchgate.net The initial and rapid cross-linking occurs as the PEG-SC reacts with PEG-NH2 to form robust carbamate bonds. A second, more delayed cross-linking reaction can also occur between the PEG-SC and hydroxyl functional groups, forming carbonate bonds. researchgate.net This multi-reaction approach allows for the creation of complex and sturdy hydrogel matrices. The fundamental reaction involves the NHS ester of the succinimidyl carbonate moiety reacting with an amine-terminated PEG, a process that is central to forming these biocompatible networks. google.com

The process of gelation can be initiated under physiological conditions, making these systems suitable for in-situ applications. researchgate.net For instance, injectable hydrogels can be formed by simply mixing two complementary pre-polymer solutions, one containing the succinimidyl carbonate-activated PEG and the other an amine-functionalized polymer, which then cross-link directly within a target tissue site. researchgate.net

The ability to precisely control the properties of a hydrogel is critical for its intended application. The mechanical strength, swelling behavior, and degradation rate of PEG-based hydrogels can be meticulously tailored by adjusting the parameters of the cross-linking process. mdpi.com

By altering the ratio of reactive precursors, such as PEG-SC and PEG-NH2, researchers can fine-tune the cross-linking density of the resulting hydrogel. researchgate.net This, in turn, directly influences the material's mechanical stiffness, swelling kinetics, and erosion profile. researchgate.net A higher cross-linking density generally leads to a stiffer, less swollen hydrogel that degrades more slowly. This principle allows for the design of materials with release profiles controlled over periods ranging from a single day to a month. researchgate.net

Table 1: Factors Influencing PEG-Hydrogel Properties

Parameter Effect on Hydrogel Properties Research Finding
Ratio of Cross-linker to Polymer Modulates cross-linking density, directly impacting mechanical stiffness, swelling, and erosion kinetics. Varying the ratio of PEG-SC to PEG-NH2 pre-polymers allows for fine-tuning of the hydrogel's properties. researchgate.net
Cross-linking Time Affects the extent of polymerization and network formation, influencing water content and electrical resistance. Increasing photocrosslinking time in PEG-DMA hydrogels can alter water content from 50% to 90% and electrical resistance from 0.7 to 3.5 Ωm. scirp.org
Co-monomer Selection The chemical structure of the polymer backbone influences swelling behavior and mechanical performance (tensile strength and elongation). Hydrogels made from different co-monomers (e.g., PACM-AGE vs. PAHCM-AGE) exhibit distinct swelling ratios and mechanical strengths. nih.gov

| Type of Cross-linking | The combination of physical and chemical cross-links can be used to tailor the viscoelastic properties to mimic biological tissues. | Blends of physically cross-linked gellan gum and chemically cross-linked GelMA can be used to approximate the viscoelasticity of native cartilage. mdpi.com |

Cross-linking in PEG-Based Hydrogels

Nanoparticle Functionalization for Targeted Delivery Research

Nanoparticles are at the forefront of research into targeted drug delivery systems, designed to enhance the efficacy of therapeutic agents while minimizing off-target effects. researchgate.net The surface functionalization of these nanoparticles is a critical step, and m-PEG4-succinimidyl carbonate serves as an ideal tool for this purpose. mdpi.com The process, known as PEGylation, involves the covalent attachment of PEG chains to the nanoparticle surface. researchgate.net

The primary goal of PEGylation is to confer "stealth" characteristics to nanoparticles, improving their systemic circulation time and reducing clearance by the immune system. researchgate.net The hydrophilic PEG chains create a hydration layer on the nanoparticle surface that deters the adsorption of opsonin proteins, which would otherwise mark the particle for phagocytic uptake.

The succinimidyl carbonate group of m-PEG4-SC enables the straightforward covalent attachment of the PEG chain to amine groups present on the surface of both polymeric (e.g., liposomes) and inorganic (e.g., iron oxide) nanoparticles. rsc.orgscholaris.ca Often, the nanoparticle surface is first chemically modified to introduce primary amines, which then serve as reactive handles for conjugation with the NHS-activated PEG linker. rsc.org This covalent linkage ensures the stability of the PEG coating in a biological environment. The result is a functionalized nanoparticle with enhanced biocompatibility and solubility.

Beyond simply improving circulation, PEG linkers like m-PEG4-succinimidyl carbonate are integral components in the design of "smart" or responsive nanocarriers. These advanced systems are engineered to release their therapeutic payload in response to specific stimuli present in the target microenvironment, such as enzymes or changes in pH.

For instance, a nanocarrier can be designed with a linker that includes a protease-cleavable sequence. In such a construct, the m-PEG4 chain provides the necessary biocompatibility and pharmacokinetic benefits, while the cleavable portion of the linker ensures that the therapeutic agent is only released upon encountering specific enzymes, such as those overexpressed in tumor tissues. This strategy significantly enhances the therapeutic index by concentrating the drug's action at the site of disease. Similarly, linkers can be designed to be sensitive to the reactive oxygen species (ROS) characteristic of inflammatory or cancerous environments, triggering drug release specifically in those locations. nih.gov The modular nature of these linkers, where m-PEG4-SC can be used to attach targeting ligands or other functional moieties, is key to the development of these sophisticated delivery vehicles. google.com

Covalent Attachment to Polymeric and Inorganic Nanoparticles

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. nih.gov These heterobifunctional molecules are composed of three key parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. sigmaaldrich.comhitgen.com

The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy and selectivity. nih.gov PEG chains are frequently used as linkers due to their biocompatibility and favorable physicochemical properties. m-PEG4-succinimidyl carbonate is a PEG-based building block used in the synthesis of these linkers. chemsrc.commedchemexpress.com Its defined length and reactive NHS ester group allow for its controlled incorporation into the final PROTAC structure.

The linker's role is to orient the target protein and the E3 ligase in a productive ternary complex, facilitating the transfer of ubiquitin to the target protein and marking it for degradation. nih.gov Research has demonstrated that even minor changes in the linker, such as altering the length of the PEG chain by a single unit, can dramatically impact the degradation efficiency and even the selectivity of the PROTAC for one protein over another. nih.gov Therefore, the availability of well-defined linkers like m-PEG4-succinimidyl carbonate is essential for the systematic optimization of new PROTAC drug candidates. biochempeg.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
m-PEG4-succinimidyl carbonate m-PEG4-SC
Polyethylene (B3416737) glycol PEG
N-hydroxysuccinimidyl NHS
Gelatin methacrylamide GelMA
Poly(ethylene glycol) diacrylate PEGDA
2-carboxyethyl acrylate (B77674) CEA
Methacrylic acid MAA
N-hydroxyethyl acrylamide HEA
3-sulfopropyl acrylate potassium salt SPA
Allyl glycidyl (B131873) ether AGE
m-PEG4-O-NHS ester -

Role as a PEG-Based PROTAC Linker

m-PEG4-succinimidyl carbonate serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemsrc.com PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural waste disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. precisepeg.combroadpharm.com

A typical PROTAC molecule consists of three distinct parts: a "warhead" that binds to the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. arxiv.org m-PEG4-succinimidy carbonate functions as this critical linker component. chemsrc.comhodoodo.comglpbio.com Upon assembly, the PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex. arxiv.orgnih.gov This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome. nih.gov This catalytic, or "event-driven," mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. nih.govmdpi.com

Characteristics of m-PEG4-succinimidyl carbonate as a PROTAC Linker
FeatureDescriptionReference
Linker TypePEG-based, flexible, non-cleavable. precisepeg.comexplorationpub.comcreative-biolabs.com
Core FunctionConnects the POI-binding ligand to the E3 ligase-binding ligand. broadpharm.comarxiv.org
Key PropertyIncreases hydrophilicity and aqueous solubility of the PROTAC molecule. precisepeg.comexplorationpub.com
Reactive GroupSuccinimidyl carbonate (NHS ester) for conjugation to amine-containing molecules. creative-biolabs.com

Design Principles for PROTAC Architectures

The linker is now widely recognized as a critical determinant of a PROTAC's success, influencing everything from cellular permeability to degradation efficiency. precisepeg.com The design of the linker, including the choice of components like m-PEG4-succinimidyl carbonate, is governed by several key principles. The development process, however, often involves empirical testing, as there are no universal rules for designing a potent degrader for any given target. nih.govresearchgate.net

Linker Composition and Type: The chemical makeup of the linker is a crucial design element. The most frequently used motifs in PROTAC linkers are alkyl chains and PEG chains. broadpharm.comnih.gov These are often used in combination to fine-tune physicochemical properties such as lipophilicity and topological polar surface area (TPSA). nih.gov

Flexible Linkers: PEG and alkyl chains are considered flexible linkers. precisepeg.com Their flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous for forming a stable ternary complex. PEG linkers, in particular, are valued for their ability to improve solubility. explorationpub.com

Rigid Linkers: In some cases, increased rigidity is desirable to provide conformational restriction. nih.gov Rigid linkers, such as those containing triazole, piperazine, piperidine, or cycloalkane moieties, can help orient the two ligands in a specific, productive conformation. precisepeg.comnih.gov

Linker Length: The length of the linker is a paramount factor that dictates the distance and orientation between the warhead and anchor ligands. arxiv.org This distance must be optimized to allow for the successful formation of the ternary complex. precisepeg.com An improperly sized linker can prevent the complex from forming or lead to an unstable, non-productive arrangement. The optimal length is highly specific to the particular POI and E3 ligase pair and must often be determined on a case-by-case basis through systematic variation. broadpharm.com For instance, research on estrogen receptor (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com Conversely, for degrading the cereblon (CRBN) E3 ligase with a homo-PROTAC, a shorter 8-atom PEG linker was found to be optimal. explorationpub.com

Attachment Points: The specific atoms on the warhead and anchor ligands where the linker is attached, known as the exit vectors, are also critical design considerations. Modifying these attachment points can dramatically alter the geometry of the resulting PROTAC and its ability to induce a stable ternary complex. nih.gov Strategic selection of exit vectors can lead to enhanced bioactivity and improved selectivity for the target protein over others. nih.gov

Common Linker Motifs in PROTAC Design
Linker MotifPrimary CharacteristicPrevalence/Use CaseReference
PEG ChainsHydrophilic, flexibleVery common; improves solubility and provides flexibility. Approximately 55% of linkers contain a PEG motif. nih.govexplorationpub.com
Alkyl ChainsHydrophobic, flexibleVery common; provides a simple and synthetically accessible spacer. About 30% of linkers are solely alkyl-based. nih.gov
Alkynes/TriazolesRigidUsed to create more conformationally restricted linkers; triazoles are metabolically stable. precisepeg.comnih.gov
Saturated Heterocycles (e.g., piperazine, piperidine)Semi-rigid, can improve solubilityUsed to add rigidity and tune physicochemical properties. nih.govexplorationpub.com

Analytical and Characterization Methodologies for Conjugates

Spectroscopic Techniques for Conjugate Verification

Spectroscopic methods are fundamental in providing initial evidence of successful conjugation by detecting changes in the molecular structure and environment of the protein or molecule after the attachment of the m-PEG4 moiety.

UV-Vis Spectrophotometry : This technique is often used to monitor the conjugation reaction and to quantify the extent of modification. The succinimidyl ester group of m-PEG4-succinimidyl carbonate reacts with primary amines on a target molecule, releasing N-hydroxysuccinimide (NHS). thermofisher.com The release of NHS can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 260 nm. conicet.gov.ar This allows for a kinetic analysis of the reaction and can be used to determine the degree of activation or the extent of conjugation. conicet.gov.ar For example, in a study analyzing mPEG-NHS carbonates, the concentration of released NHS anion upon hydrolysis was quantified by UV-vis spectrophotometry to confirm high yields of carbonate formation. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for confirming the covalent attachment of the PEG chain to the target molecule. Specific proton signals corresponding to the m-PEG4 linker, such as the methoxy (B1213986) group (CH₃O-) at around 3.37 ppm and the repeating ethylene (B1197577) glycol units, can be identified in the spectrum of the purified conjugate. conicet.gov.ar The presence of these characteristic peaks, which are absent in the spectrum of the unmodified molecule, provides direct evidence of successful conjugation. conicet.gov.ar

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the conjugate. The formation of a stable urethane (B1682113) linkage, which occurs when the succinimidyl carbonate reacts with an amine, can be confirmed by the appearance of characteristic absorption bands for the urethane bond. Additionally, FTIR can reveal peaks corresponding to the succinimidyl ring and carbonate functionalities in the activated PEG reagent. conicet.gov.ar Analysis of protein secondary structure via FTIR can also indicate if the conjugation process has induced significant conformational changes in the protein. ua.pt

Chromatographic Methods for Conjugate Separation and Purity Assessment

Chromatography is indispensable for separating the desired conjugate from unreacted starting materials, reaction byproducts, and heterogeneous mixtures of PEGylated products.

Size Exclusion Chromatography (SEC) : SEC is a primary method for separating molecules based on their hydrodynamic volume. researchgate.net Following a PEGylation reaction, SEC can effectively separate the higher molecular weight PEG-protein conjugate from the smaller, unreacted protein and excess PEG reagent. researchgate.netmdpi.com It is widely used to determine the purity of antibody-drug conjugates and to analyze size variants like dimers and aggregates. researchgate.netacs.org In the analysis of PEGylated cytochrome c, for instance, two distinct PEGylated forms were successfully purified using SEC-FPLC (Fast Protein Liquid Chromatography). mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique used to separate and quantify different species in a conjugation mixture. nih.govresearchgate.net It can distinguish between un-PEGylated protein, mono-PEGylated, and multi-PEGylated species. researchgate.net RP-HPLC separates molecules based on their hydrophobicity, and the addition of a hydrophilic PEG chain alters the retention time of the conjugate compared to the native protein. This method is crucial for assessing the purity and stability of the final product. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC) : For complex mixtures, 2D-LC offers enhanced separation power. researchgate.net A common configuration for conjugate analysis is SEC in the first dimension followed by RP-HPLC in the second (SEC x RPLC). researchgate.net This allows for the initial separation of high molecular weight species and aggregates from smaller molecules, which are then further resolved in the second dimension. researchgate.net This approach can be used for the direct analysis of a conjugation sample, separating the antibody, free drug, linker, and their various combinations. researchgate.net

Below is an interactive table summarizing the applications of various chromatographic methods in conjugate analysis.

Method Principle Application in Conjugate Analysis Typical Information Obtained References
Size Exclusion Chromatography (SEC)Separation based on molecular size/hydrodynamic volume.Purification of conjugates from unreacted protein and PEG; analysis of aggregates.Purity, presence of aggregates/dimers, molecular weight distribution. mdpi.com, researchgate.net, researchgate.net
Reverse-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.Separation of un-, mono-, and multi-PEGylated species; purity assessment.Heterogeneity of PEGylation, quantification of species, stability analysis. nih.gov, researchgate.net, researchgate.net
Ion Exchange Chromatography (IEX)Separation based on net surface charge.Separation of PEGylated isomers where PEG attachment masks a charged residue.Isomer separation, charge variant analysis. researchgate.net
Two-Dimensional LC (e.g., SEC x RPLC)Combines two different separation modes for enhanced resolution.Comprehensive analysis of complex conjugation mixtures, including free drug and related impurities.Detailed purity profile, separation of size and chemical variants. researchgate.net

Mass Spectrometry for Molecular Weight and Structural Confirmation of Conjugates

Mass spectrometry (MS) is a critical analytical technique that provides precise molecular weight information, confirming the covalent attachment of the m-PEG4 linker and helping to identify the sites of modification. nih.govub.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF is frequently used to determine the molecular weight of the intact conjugate. conicet.gov.arnih.gov The mass spectrum will show a mass shift corresponding to the addition of one or more m-PEG4-succinimidyl carbonate units to the target molecule. nih.gov This provides a clear confirmation of successful conjugation and can help determine the degree of PEGylation (the number of PEG chains attached per molecule). conicet.gov.ar For example, MALDI-TOF analysis of mPEG-NHS carbonates showed that the polymer chain did not degrade during the reaction. conicet.gov.ar

Electrospray Ionization (ESI) MS : ESI-MS is another powerful technique for analyzing PEGylated proteins and peptides. nih.govub.edu It can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov ESI-MS is particularly useful for tandem MS (MS/MS) experiments, where the conjugated peptide is fragmented to pinpoint the exact amino acid residue where the PEG chain is attached. nih.govopenreview.net This "bottom-up" proteomics approach involves digesting the conjugate into smaller peptides, which are then analyzed to map the modification sites. openreview.net

The analysis of post-translational modifications (PTMs) by mass spectrometry can be challenging due to factors like the mass shift, the abundance of the modified peptide, the stability of the modification during analysis, and its effect on ionization efficiency. nih.gov

Rheological Characterization of Hydrogel Systems

When m-PEG4-succinimidyl carbonate is used as a linker in the formation of hydrogels, rheological studies are essential to characterize the mechanical properties of the resulting gel system. interchim.fr Hydrogels are hydrophilic polymer networks that can absorb large amounts of water and are used in various biomedical applications, including drug delivery and tissue engineering. interchim.fruni-regensburg.de

Rheological experiments measure the flow and deformation of materials in response to an applied force. For hydrogels, key parameters include:

Gelation Time : This is the time it takes for the polymer solution to transition into a gel. It can be determined by monitoring the storage modulus (G') and loss modulus (G'') over time. The gel point is often defined as the point where G' surpasses G''. researchgate.net

Mechanical Strength/Stiffness : The complex shear modulus (G*) provides a measure of the hydrogel's stiffness. researchgate.net This property is crucial as it influences the hydrogel's stability and its interaction with surrounding tissues in biological applications. The stiffness can be tuned by altering the concentration, branching, and molecular weight of the PEG precursors. researchgate.net

Degradation Behavior : By introducing hydrolytically cleavable groups, the degradation rate of the hydrogel can be controlled. Rheology can track the decrease in mechanical strength over time as the hydrogel degrades. uni-regensburg.deresearchgate.net

Studies have shown that the gelation kinetics and stiffness of PEG-based hydrogels are dependent on factors like pH and temperature, which can be precisely measured using rheological techniques. researchgate.net

Evaluation of Conjugation Yield and Efficiency

Quantifying the yield and efficiency of the conjugation reaction is critical for process optimization and ensuring product consistency. Several methods are employed for this purpose.

Chromatographic Quantification : As discussed in section 7.2, techniques like SEC and HPLC can be used to quantify the amount of conjugated product relative to the starting materials. mdpi.com By integrating the peak areas corresponding to the native protein and the various PEGylated forms, the reaction yield can be calculated. For instance, the yields of different forms of PEGylated cytochrome c were determined from chromatograms. mdpi.com

Spectrophotometric Assays : Colorimetric assays that react with free primary amines can be used to determine the percentage of modified amines.

Ninhydrin (B49086) Assay : This assay quantifies the number of unreacted primary amine groups remaining after the conjugation reaction. By comparing the result with the initial number of amines on the unmodified molecule, the efficiency of PEGylation can be determined.

TNBS (2,4,6-Trinitrobenzenesulfonic acid) Assay : Similar to the ninhydrin assay, the TNBS assay reacts with primary amines to produce a colored product. It is another common method for quantifying the degree of amine modification.

UV Spectrophotometry of Released NHS : As mentioned in section 7.1, the amount of N-hydroxysuccinimide released during the reaction is stoichiometric to the number of formed urethane bonds. By creating a standard curve with known concentrations of NHS, the concentration of released NHS in the reaction mixture can be measured at 260 nm, allowing for the calculation of conjugation efficiency. conicet.gov.ar

The efficiency of a PEGylation reaction can be influenced by several factors, including the molar ratio of the PEG reagent to the protein, pH, temperature, and reaction time. mdpi.com For example, one study found the optimal pH for the PEGylation of cytochrome c to be 7, achieving a 38% yield for one form of the conjugate. mdpi.com

Below is an interactive table detailing methods for evaluating conjugation efficiency.

Method Principle Measurement Advantages Considerations References
HPLC/SECChromatographic separation of reaction components.Peak area integration of conjugated vs. unconjugated species.Provides direct quantification of product distribution (mono-, di-, etc.).Requires a well-resolved chromatographic method. mdpi.com, researchgate.net
UV Monitoring of NHS ReleaseSpectrophotometric detection of N-hydroxysuccinimide released during conjugation.Absorbance measurement at ~260 nm.Allows for real-time kinetic monitoring of the reaction.NHS is unstable in aqueous solutions and should be measured quickly. conicet.gov.ar
Ninhydrin/TNBS AssaysColorimetric reaction with unreacted primary amines.Absorbance measurement of the colored product.Simple and established method for quantifying remaining amines.Indirect measurement; requires comparison to a standard or unmodified protein.N/A

Factors Influencing Conjugation Efficiency and Conjugate Stability in Research Contexts

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a crucial determinant in the success of bioconjugation reactions involving m-PEG4-succinimidyl carbonate. The solvent system must maintain the stability and activity of the biomolecule while facilitating the reaction between the PEG reagent and the target functional groups.

Aqueous buffers are the most common solvents for protein PEGylation, as they preserve the native conformation of the protein. conicet.gov.ar However, the solubility of m-PEG4-succinimidyl carbonate, an NHS ester, can be limited in purely aqueous solutions. To address this, organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to first dissolve the PEG reagent before it is added to the protein solution. lumiprobe.com The presence of these organic co-solvents can, however, impact the reaction. For instance, the presence of an organic co-solvent can enhance unwanted reactions with amino groups when targeting sulfhydryl groups at higher pH values. creativepegworks.com

Biphasic solvent systems have also been explored to control the reaction environment and improve macrocyclization yields by creating a pseudo-dilution effect. acs.org This approach, while less common for protein conjugation, highlights the innovative solvent strategies being developed to control reaction outcomes.

Temperature and Concentration Optimization for Bioconjugation

Optimizing temperature and reactant concentrations is essential for maximizing the efficiency of bioconjugation with m-PEG4-succinimidyl carbonate. These parameters directly influence the reaction kinetics and the distribution of PEGylated products.

Temperature: The rate of the conjugation reaction generally increases with temperature. However, higher temperatures can also accelerate the hydrolysis of the m-PEG4-succinimidyl carbonate, leading to lower yields. researchgate.net Furthermore, elevated temperatures can lead to the denaturation of proteins, compromising their biological activity. Therefore, a balance must be struck. Many conjugation reactions are performed at room temperature (around 23-25°C) or at 4°C to minimize protein degradation and side reactions. acs.orgnih.gov Some studies have shown that increasing the reaction temperature to 37°C can lead to nearly quantitative conversion to the desired conjugate. acs.org The optimal temperature must be determined empirically for each specific biomolecule and reaction system. researchgate.netacs.org

Concentration: The molar ratio of m-PEG4-succinimidyl carbonate to the biomolecule is a critical factor that dictates the degree of PEGylation. biopharminternational.com A higher molar excess of the PEG reagent will generally lead to a higher degree of modification. However, an excessive amount can also increase the likelihood of polysubstitution and aggregation. biopharminternational.com Typical PEG-to-protein molar ratios range from 1:1 to 5:1, but can be as high as 25:1 or more depending on the desired outcome and the reactivity of the target sites. biopharminternational.comresearchgate.net

The concentration of the reactants in the reaction mixture also plays a significant role. High concentrations can favor intermolecular cross-linking and aggregation, while very dilute conditions may slow down the reaction rate unnecessarily. acs.org High-throughput screening methods using microfluidic reactors are being developed to rapidly screen a wide range of coupling conditions, including reactant concentrations, to facilitate the optimization process. researchgate.net

Below is an interactive data table summarizing the optimization of various parameters for a cytochrome c PEGylation reaction.

ParameterRange StudiedOptimal ConditionResulting Yield
pH7 to 12745% for Cyt-c-PEG-4, 34% for Cyt-c-PEG-8
Protein:mPEG-NHS Molar Ratio1:5 to 1:351:2545% for Cyt-c-PEG-4, 34% for Cyt-c-PEG-8
Reaction Time (minutes)15 to 451545% for Cyt-c-PEG-4, 34% for Cyt-c-PEG-8

Data derived from a study on cytochrome c PEGylation. researchgate.net

Steric Hindrance Considerations in Macromolecular Conjugation

Steric hindrance is a significant factor that influences the efficiency and site-specificity of conjugating m-PEG4-succinimidyl carbonate to macromolecules like proteins and antibodies. researchgate.nettandfonline.com The accessibility of the target amino groups on the surface of the biomolecule plays a crucial role in determining whether a conjugation reaction will occur at a particular site.

The three-dimensional structure of a protein dictates the solvent accessibility of its amino acid residues. Lysine (B10760008) residues located in flexible loops or on the exterior of the protein are generally more accessible to PEGylation reagents than those buried within the protein's core or in sterically crowded regions. acs.orgnih.gov

Once a PEG molecule is conjugated to a protein, it can create a "shielding" effect, sterically hindering further reactions at nearby reactive sites. acs.orgnih.gov The size and conformation of the attached PEG chain influence the extent of this shielding. Larger PEG molecules will create a greater steric barrier, potentially preventing the formation of highly PEGylated species. nih.govluc.edu This phenomenon can be exploited to control the degree of PEGylation and produce more homogeneous conjugates. nih.gov

The length of the spacer arm within the PEG reagent itself can also influence the impact of steric hindrance. A longer spacer, such as the PEG4 unit in m-PEG4-succinimidyl carbonate, can help to overcome steric barriers by providing greater flexibility and distance between the reactive group and the PEG polymer backbone, potentially leading to higher conjugation yields. tandfonline.comluc.edu

The nature of the macromolecule itself is also a key consideration. For example, glycosylation in the variable domain of an antibody can negatively affect binding affinity due to steric hindrance. google.com Conversely, in some cases, the PEGylation of a macromolecule can lead to a loss of biological activity if the modification occurs at or near the active site, due to the steric hindrance of the PEG chain interfering with substrate binding. creativepegworks.comconicet.gov.ar

In Vitro Stability of Urethane (B1682113) Linkages under Various Conditions

The stability of the covalent bond formed between m-PEG4-succinimidyl carbonate and the target biomolecule is critical for the performance and shelf-life of the resulting conjugate. m-PEG4-succinimidyl carbonate reacts with primary amines to form a stable urethane (carbamate) linkage. conicet.gov.arinterchim.fr

The stability of this urethane bond is generally considered to be high under physiological conditions. However, its stability can be influenced by factors such as pH and the specific amino acid residue to which it is attached. For instance, a urethane-like bond formed by the reaction of succinimidyl carbonate with the imidazole (B134444) ring of a histidine residue has been found to be hydrolytically labile. pharmtech.com In contrast, amide bonds formed via NHS-ester chemistry are not susceptible to spontaneous hydrolysis. pharmtech.com

Studies on polyurethane-based materials, which also contain urethane linkages, provide some insights into their stability. The degradation of polyurethanes can occur via hydrolysis of the urethane groups. mdpi.com However, these polymers are generally considered to be relatively stable, with degradation not typically occurring below 200°C. researchgate.net The biostability of polyurethanes is also influenced by the chemistry of their other components, with poly(carbonate urethanes) generally showing greater resistance to oxidative degradation than poly(ether urethanes). nih.gov

The table below summarizes the thermal stability of different polyurethane elastomers, highlighting the general robustness of the urethane linkage.

Polyurethane TypeOnset Decomposition Temperature (°C)
Polyesterurethanes390 - 440
Polyetherurethanes360 - 400

Data derived from studies on the thermal stability of polyurethane elastomers. researchgate.net

Future Research Directions and Translational Perspectives

Development of More Selective and Tunable m-PEG4-Succinimidyl Carbonate Derivatives

The development of more selective and tunable derivatives of m-PEG4-succinimidyl carbonate is a key area of research, aimed at overcoming the limitations of traditional PEGylation, which can sometimes result in heterogeneous mixtures of conjugates. conicet.gov.arresearchgate.net

Stimuli-Responsive Derivatives

A significant advancement lies in the creation of stimuli-responsive PEG linkers. numberanalytics.com These linkers are designed to cleave and release their cargo in response to specific environmental triggers, such as changes in pH, redox potential, or the presence of certain enzymes. numberanalytics.comnih.gov For instance, derivatives incorporating acid-labile bonds can be engineered to remain stable in the bloodstream (pH 7.4) but release their payload in the acidic microenvironment of tumors (pH 5.5-6.5) or within cellular endosomes and lysosomes. nih.govnih.gov Similarly, redox-responsive linkers containing disulfide bonds can be cleaved by the high concentration of glutathione (B108866) in the cytoplasm of cancer cells. sigmaaldrich.com

StimulusLinkage TypeTriggering ConditionApplication
pHHydrazone, OrthoesterAcidic environment (e.g., tumor microenvironment, endosomes)Targeted drug release in cancer therapy. nih.gov
RedoxDisulfide bondHigh glutathione concentration (e.g., intracellular environment)Intracellular drug delivery. sigmaaldrich.com
EnzymePeptide sequenceSpecific enzymes (e.g., matrix metalloproteinases)Targeted release at sites of specific enzyme activity. sigmaaldrich.com

Derivatives with Altered Reactivity

Research has also focused on tuning the reactivity of the NHS carbonate group to achieve greater selectivity. By introducing alkyl spacers between the PEG chain and the reactive group, the reactivity can be modulated. conicet.gov.ar This allows for more controlled conjugation reactions, potentially leading to more homogeneous and well-defined bioconjugates. conicet.gov.ar For example, a study on mPEG-N-hydroxysuccinimidyl carbonates with varying alkyl spacer lengths demonstrated that the rate of hydrolysis, a competing reaction to aminolysis, could be controlled, thereby influencing the efficiency of the bioconjugation process. conicet.gov.ar

Application in Novel Drug Delivery System Architectures (General Concepts)

The unique properties of m-PEG4-succinimidyl carbonate and its derivatives make them invaluable components in the design of advanced drug delivery systems. nih.gov

PEGylation, the process of attaching PEG chains to therapeutic molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. The use of m-PEG4-succinimidyl carbonate allows for the covalent attachment of PEG to proteins, peptides, and small molecule drugs, leading to:

Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects them from enzymatic degradation. creative-biolabs.com

Prolonged Circulation Time : The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, extending their half-life in the bloodstream. creative-biolabs.com

Reduced Immunogenicity : The PEG chain can mask epitopes on the surface of protein drugs, reducing their recognition by the immune system. creative-biolabs.com

These benefits are particularly relevant in the development of antibody-drug conjugates (ADCs), where PEG linkers are used to connect a cytotoxic payload to a monoclonal antibody. biochempeg.com The PEG spacer enhances the solubility and stability of the ADC and can influence the drug-to-antibody ratio (DAR). jenkemusa.com

Advanced Materials Science Applications

The application of m-PEG4-succinimidyl carbonate extends beyond drug delivery into the realm of advanced materials science. elsevier.comoatext.comwikipedia.org The ability to modify surfaces with PEG chains can be used to create materials with specific and desirable properties.

Surface PEGylation

By reacting m-PEG4-succinimidyl carbonate with amine-functionalized surfaces, it is possible to create a dense layer of PEG chains. This PEGylated surface can exhibit:

Antifouling Properties : The PEG layer can prevent the non-specific adsorption of proteins and other biomolecules, which is crucial for the development of biocompatible medical devices, implants, and diagnostic sensors.

Controlled Cell Adhesion : By patterning the PEGylation on a surface, it is possible to create regions that either promote or prevent cell adhesion, enabling the development of cell-based assays and tissue engineering scaffolds. sigmaaldrich.com

Hydrogel Formation

Multi-arm PEG derivatives with succinimidyl carbonate end groups can be used as crosslinkers to form hydrogels. sigmaaldrich.combroadpharm.com These hydrogels are highly hydrated, biocompatible, and can be designed to be biodegradable. Their properties can be tuned by varying the length and number of the PEG arms, making them suitable for a wide range of applications, including:

Tissue Engineering : As scaffolds that mimic the extracellular matrix and support cell growth and differentiation. sigmaaldrich.com

Controlled Drug Release : By encapsulating drugs within the hydrogel matrix, their release can be controlled by the degradation of the hydrogel. researchgate.net

Integration with Emerging Bioconjugation Chemistries

To further enhance the precision and efficiency of bioconjugation, m-PEG4-succinimidyl carbonate and its derivatives are being integrated with emerging bioconjugation chemistries, such as click chemistry. purepeg.comcreativepegworks.com

Click chemistry refers to a set of reactions that are rapid, selective, and high-yielding. purepeg.com By incorporating a "clickable" functional group, such as an azide (B81097) or an alkyne, into the PEG linker, it is possible to perform highly specific conjugation reactions. purepeg.combiochempeg.com

For example, a derivative of m-PEG4-succinimidyl carbonate could be synthesized with an azide group at the opposite end of the PEG chain. This "azido-PEG4-NHS carbonate" could first be reacted with a protein via the NHS ester, and then the azide group could be used to attach another molecule containing an alkyne group through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nanocs.netuni-muenchen.de This modular approach allows for the construction of complex bioconjugates with a high degree of control. google.com

The integration of m-PEG4-succinimidyl carbonate with these advanced chemistries opens up new possibilities for the creation of multifunctional nanomedicines, sophisticated diagnostic tools, and novel biomaterials.

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized when conjugating m-PEG4-succinimidyl carbonate to amine-containing biomolecules?

  • Methodological Steps :

  • pH : Maintain a mildly alkaline environment (pH 8.5–9.5) to ensure efficient nucleophilic attack by primary amines .
  • Molar Ratio : Optimize PEG-to-biomolecule ratios (typically 5–20:1) to balance conjugation efficiency with over-PEGylation risks .
  • Reaction Time : Monitor kinetics (2–4 hours at 4–25°C) to avoid hydrolysis of the succinimidyl carbonate group .
  • Quenching : Use excess glycine or Tris buffer post-reaction to terminate unreacted NHS esters .

Q. How can researchers ensure buffer compatibility during m-PEG4-succinimidyl carbonate-mediated reactions?

  • Avoid amine-containing buffers (e.g., Tris, glycine) to prevent competing reactions. Use carbonate (pH 9.0) or phosphate buffers (pH 7.4–8.5) .
  • Pre-purify biomolecules via dialysis or desalting columns to remove residual amines .

Q. What analytical techniques are routinely used to verify conjugation success?

  • MALDI-TOF/MS : Detect mass shifts corresponding to PEGylation .
  • SDS-PAGE : Visualize increased molecular weight bands .
  • HPLC-SEC : Resolve conjugated vs. unconjugated species based on retention time .

Advanced Research Questions

Q. How can contradictory data in pH-dependent conjugation efficiency studies be systematically resolved?

  • Replicate Experiments : Conduct triplicate trials under controlled pH (7.0–10.0) to identify trends .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of pH effects .
  • Hydrolysis Controls : Quantify free PEG via TLC or ninhydrin assays to differentiate hydrolysis from conjugation failure .

Q. What strategies mitigate hydrolysis-related instability of m-PEG4-succinimidyl carbonate?

  • Storage : Aliquot in anhydrous DMSO at -20°C; avoid freeze-thaw cycles .
  • In Situ Activation : Use freshly prepared reagent and minimize exposure to moisture during reactions .

Q. Which advanced methods characterize structural integrity post-conjugation?

  • NMR Spectroscopy : Confirm PEGylation via 1H/13C peak shifts (e.g., succinimidyl carbonyl at ~170 ppm) .
  • LC-MS/MS : Identify site-specific modifications on peptides/proteins .
  • Circular Dichroism (CD) : Monitor conformational changes in PEGylated biomolecules .

Literature Review & Data Management

Q. How to structure a systematic review on m-PEG4-succinimidyl carbonate in drug delivery?

  • Databases : Use SciFinder (structure-based searches) and Scopus (keyword: "PEGylation AND succinimidyl carbonate") .
  • Inclusion Criteria : Prioritize peer-reviewed studies (2015–2024) with quantitative conjugation efficiency data .
  • Exclusion Criteria : Omit non-English papers and industrial patents lacking experimental details .

Q. Best practices for documenting PEGylation data?

  • Raw Data : Include in appendices (e.g., MALDI-TOF spectra, HPLC chromatograms) .
  • Processed Data : Summarize in tables (e.g., conjugation yields, reaction conditions) with error margins .
  • Formatting : Adhere to journal guidelines (e.g., ACS Style for citations; SI units) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.